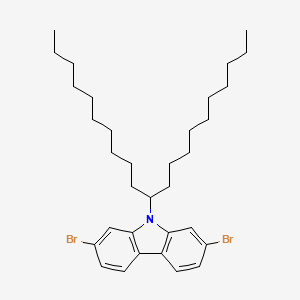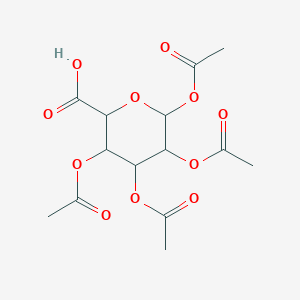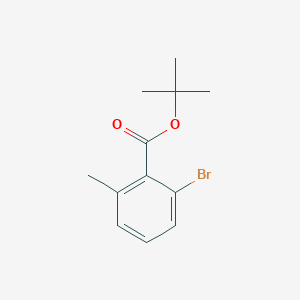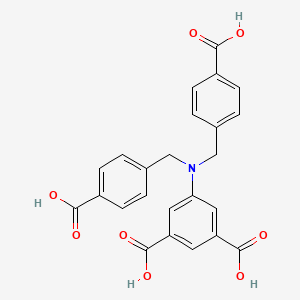
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole: is a synthetic organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms at the 2 and 7 positions, along with a long alkyl chain at the 9 position, imparts unique chemical and physical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole typically involves the bromination of 9-(henicosan-11-yl)-9H-carbazole. The process can be summarized as follows:
Starting Material: 9-(henicosan-11-yl)-9H-carbazole.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be obtained.
Oxidation Products: Oxidized forms of the carbazole core, such as carbazole-3,6-dione, can be formed.
Reduction Products: Reduced derivatives, such as dihydrocarbazoles, can be synthesized.
科学研究应用
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives have shown potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as conducting polymers and liquid crystals, for various technological applications.
作用机制
The mechanism of action of 2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole depends on its specific application:
Organic Electronics: In OLEDs and OPVs, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device.
Pharmaceuticals: The biological activity of carbazole derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9-ethyl-9H-carbazole: Similar structure but with a shorter alkyl chain.
2,7-Dibromo-9-hexyl-9H-carbazole: Another derivative with a different alkyl chain length.
2,7-Dibromo-9-phenyl-9H-carbazole: Contains a phenyl group instead of an alkyl chain.
Uniqueness
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole is unique due to the presence of a long henicosanyl chain, which can influence its solubility, melting point, and interaction with other molecules. This structural feature can enhance its performance in specific applications, such as organic electronics and materials science.
属性
分子式 |
C33H49Br2N |
|---|---|
分子量 |
619.6 g/mol |
IUPAC 名称 |
2,7-dibromo-9-henicosan-11-ylcarbazole |
InChI |
InChI=1S/C33H49Br2N/c1-3-5-7-9-11-13-15-17-19-29(20-18-16-14-12-10-8-6-4-2)36-32-25-27(34)21-23-30(32)31-24-22-28(35)26-33(31)36/h21-26,29H,3-20H2,1-2H3 |
InChI 键 |
KLUKETVQDPJZML-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500732.png)


![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12500751.png)
![(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12500760.png)
![N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B12500761.png)
![1-Tert-butyl 2,3,4,5,6-pentafluorophenyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B12500762.png)
![6-Bromo-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole](/img/structure/B12500769.png)
![5-(2,4-dichlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500770.png)

![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)

![6-(1-Benzylpiperidin-4-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one](/img/structure/B12500796.png)

